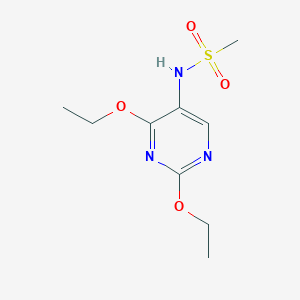

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: has been explored for its potential as an antimicrobial agent. The compound’s structure allows for the synthesis of sulfonamide-based indole derivatives, which have shown activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumonia . These derivatives are important due to the increasing threat of antimicrobial resistance, which is a major global health risk.

Cancer Therapeutics

The compound serves as a precursor in the synthesis of new molecules with potential as multi-targeted kinase inhibitors. These inhibitors can induce apoptosis in cancer cells, making them promising candidates for cancer treatment. For instance, derivatives of this compound have shown cytotoxic effects against different cancer cell lines, with the ability to induce cell cycle arrest and increase proapoptotic proteins .

Tubulin Polymerization Inhibition

In the field of cancer research, derivatives of N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide have been used to inhibit tubulin polymerization. This process is crucial for cell division, and its inhibition can lead to antimitotic effects, which are valuable in stopping the proliferation of cancer cells .

Drug Design and Synthesis

The compound’s structure is beneficial in drug design, particularly in heterocyclic chemistry, where it can be used to create a wide range of clinically active compounds. Its versatility in chemical reactions makes it a valuable scaffold for developing new pharmaceuticals .

Organoboron Compound Synthesis

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide: is also an intermediate in the synthesis of organoboron compounds. These compounds have applications in various transformation processes in organic synthesis and are used in drug applications as enzyme inhibitors or ligand drugs .

Stimulus-Responsive Drug Carriers

The borate and sulfonamide groups present in derivatives of this compound make them suitable for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. This application is particularly relevant in the delivery of anti-cancer drugs, insulin, and genes .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4S/c1-4-15-8-7(12-17(3,13)14)6-10-9(11-8)16-5-2/h6,12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJREJCTXZTCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NS(=O)(=O)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)

amine](/img/structure/B2849010.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2849014.png)

![N-[(3-Methylsulfonylphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2849016.png)

![N-(3-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2849019.png)

![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)

![N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2849022.png)